2-Fluoro-2-(2-methylphenyl)propanoic acid
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Overview
Description
2-Fluoro-2-(2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of propanoic acid, where a fluorine atom is substituted at the second position and a 2-methylphenyl group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with ortho-halogenotoluidines, such as 2-fluoro-4-methylbenzaldehyde.
Reaction Steps: The key steps include halogenation, followed by a series of reactions involving nucleophilic substitution and oxidation.
Reaction Conditions: These reactions are often carried out under controlled temperatures and in the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoro-2-(2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(2-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic acid:
2-Fluoro-4-methylbenzaldehyde: A precursor in the synthesis of 2-Fluoro-2-(2-methylphenyl)propanoic acid.
Uniqueness
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and altered reactivity, making it distinct from its non-fluorinated counterparts .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-fluoro-2-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO2/c1-7-5-3-4-6-8(7)10(2,11)9(12)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
AOXZHMGRZQCVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C(=O)O)F |
Origin of Product |
United States |
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